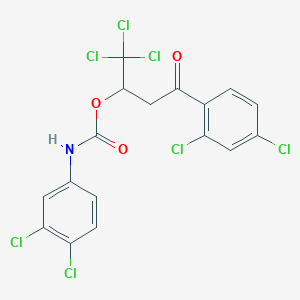![molecular formula C21H15Cl5N2O2 B11718267 N-[3-(2,4-dichlorophenyl)-3-oxo-1-(trichloromethyl)propyl]-N'-1-naphthylurea](/img/structure/B11718267.png)
N-[3-(2,4-dichlorophenyl)-3-oxo-1-(trichloromethyl)propyl]-N'-1-naphthylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(NAPHTHALEN-1-YL)-3-[1,1,1-TRICHLORO-4-(2,4-DICHLOROPHENYL)-4-OXOBUTAN-2-YL]UREA is a complex organic compound characterized by its unique structure, which includes a naphthalene ring and a urea moiety
Méthodes De Préparation
The synthesis of 1-(NAPHTHALEN-1-YL)-3-[1,1,1-TRICHLORO-4-(2,4-DICHLOROPHENYL)-4-OXOBUTAN-2-YL]UREA involves multiple steps, typically starting with the preparation of the naphthalene derivative and the chlorinated phenyl compound. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability.
Analyse Des Réactions Chimiques
1-(NAPHTHALEN-1-YL)-3-[1,1,1-TRICHLORO-4-(2,4-DICHLOROPHENYL)-4-OXOBUTAN-2-YL]UREA undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Halogenation or nitration reactions can introduce new substituents into the aromatic rings, altering the compound’s properties. Common reagents and conditions for these reactions vary, but they typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Applications De Recherche Scientifique
1-(NAPHTHALEN-1-YL)-3-[1,1,1-TRICHLORO-4-(2,4-DICHLOROPHENYL)-4-OXOBUTAN-2-YL]UREA has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules can be explored to understand its potential as a drug candidate or biochemical probe.
Medicine: Research into its pharmacological properties may reveal therapeutic applications, such as anti-inflammatory or anticancer activities.
Industry: It can be utilized in the development of new materials, coatings, or chemical processes.
Mécanisme D'action
The mechanism of action of 1-(NAPHTHALEN-1-YL)-3-[1,1,1-TRICHLORO-4-(2,4-DICHLOROPHENYL)-4-OXOBUTAN-2-YL]UREA involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the compound’s structure and the context of its use, whether in a biological system or a chemical reaction.
Comparaison Avec Des Composés Similaires
1-(NAPHTHALEN-1-YL)-3-[1,1,1-TRICHLORO-4-(2,4-DICHLOROPHENYL)-4-OXOBUTAN-2-YL]UREA can be compared with similar compounds such as:
- N-Methyl-1-naphthalenemethylamine hydrochloride
- 1-Naphthalen-2-yl-propan-1-one
- N-(2-(Naphthalen-1-yloxy)-ethyl)-acetamide These compounds share structural similarities but differ in their functional groups and overall properties, which can influence their reactivity, applications, and biological activities.
Propriétés
Formule moléculaire |
C21H15Cl5N2O2 |
|---|---|
Poids moléculaire |
504.6 g/mol |
Nom IUPAC |
1-naphthalen-1-yl-3-[1,1,1-trichloro-4-(2,4-dichlorophenyl)-4-oxobutan-2-yl]urea |
InChI |
InChI=1S/C21H15Cl5N2O2/c22-13-8-9-15(16(23)10-13)18(29)11-19(21(24,25)26)28-20(30)27-17-7-3-5-12-4-1-2-6-14(12)17/h1-10,19H,11H2,(H2,27,28,30) |
Clé InChI |
AMBRUQYWRHOGGB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2NC(=O)NC(CC(=O)C3=C(C=C(C=C3)Cl)Cl)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11718218.png)
![[1,4'-Bipiperidine]-4'-carboxamide monohydrochloride](/img/structure/B11718221.png)




![8-Chloro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B11718245.png)


![1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B11718261.png)
![9-Bromo-5-methyl-2,3-dihydroimidazo[1,2-c]quinazoline](/img/structure/B11718263.png)
![Ethyl 3-[Hydroxy(3-pyridyl)methyl]isoxazole-4-carboxylate](/img/structure/B11718266.png)
